4-Chloro-3-isopropyl-7-methoxy-2-methylquinoline
Description
4-Chloro-3-isopropyl-7-methoxy-2-methylquinoline is a substituted quinoline derivative characterized by a chloro group at position 4, an isopropyl group at position 3, a methoxy group at position 7, and a methyl group at position 2. Quinoline derivatives are widely studied for their biological activities and applications in medicinal chemistry, driven by their planar aromatic systems and substituent-dependent reactivity .
Structure
3D Structure
Properties
Molecular Formula |
C14H16ClNO |
|---|---|
Molecular Weight |
249.73 g/mol |
IUPAC Name |
4-chloro-7-methoxy-2-methyl-3-propan-2-ylquinoline |
InChI |
InChI=1S/C14H16ClNO/c1-8(2)13-9(3)16-12-7-10(17-4)5-6-11(12)14(13)15/h5-8H,1-4H3 |
InChI Key |
AJTKCDJINCVZJC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C2C=CC(=CC2=N1)OC)Cl)C(C)C |
Origin of Product |
United States |
Preparation Methods
Route 1: Sequential Functionalization
-
Cyclization : 3-isopropyl-4-methoxy-2-methylaniline → Quinoline core.
-
Chlorination : POCl₃ at C-4.
-
Purification : Column chromatography (petroleum ether:ethyl acetate).
Route 2: Pre-functionalized Building Blocks
-
Vilsmeier cyclization : N-(3-isopropyl-4-methoxyphenyl)-3-aminoacrylate → 3-isopropyl-7-methoxyquinoline.
-
Methylation at C-2 via Meerwein-Ponndorf-Verley reduction.
-
Chlorination at C-4.
Advantages : Fewer steps, higher regiocontrol.
Analytical and Optimization Data
Table 1: Comparison of Chlorination Methods
| Reagent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| POCl₃ | 80 | 5 | 93 | 98 |
| SOCl₂ | 70 | 8 | 78 | 95 |
| PCl₅ | 100 | 3 | 85 | 97 |
Table 2: Solvent Effects on Cyclization
| Solvent | Boiling Point (°C) | Yield (%) |
|---|---|---|
| n-Octanol | 195 | 96 |
| n-Heptanol | 176 | 89 |
| Toluene | 110 | 72 |
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-isopropyl-7-methoxy-2-methylquinoline undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens, alkyl halides, and various nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing groups, while reduction may yield more saturated compounds.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
The compound has garnered attention for its potential as an anticancer agent. Studies indicate that derivatives of quinoline compounds can exhibit significant cytotoxic effects against various cancer cell lines. For instance, research involving 7-chloroquinoline derivatives has shown promising results in inhibiting the growth of cancer cells across multiple types, including leukemia and breast cancer .
Mechanism of Action
The biological activity of 4-Chloro-3-isopropyl-7-methoxy-2-methylquinoline is often linked to its ability to interact with specific biological targets such as enzymes and receptors. These interactions can modulate enzyme activity or influence signaling pathways relevant to cancer progression.
Table 1: Cytotoxic Activity of Quinoline Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Activity |
|---|---|---|---|
| This compound | MCF-7 (breast cancer) | <50 | High |
| 7-Chloroquinoline derivative A | HCT-116 (colon carcinoma) | <100 | Moderate |
| 7-Chloroquinoline derivative B | HeLa (cervical carcinoma) | <50 | High |
Antimicrobial Properties
Research has highlighted the antimicrobial potential of quinoline derivatives, including this compound. Its structure allows it to exhibit activity against various pathogens, making it a candidate for developing new antimicrobial agents .
Case Study: Antimalarial Activity
A study on related quinoline compounds demonstrated their effectiveness against malaria parasites, with some derivatives showing IC50 values below 50 µM . The ability to combat drug-resistant strains is particularly noteworthy, as resistance remains a significant challenge in malaria treatment.
Synthesis and Structural Modifications
The synthesis of this compound typically involves multi-step organic reactions. Common reagents include lithium aluminum hydride for reductions and palladium catalysts for coupling reactions. Research continues to explore structural modifications that enhance biological activity or improve pharmacokinetic properties.
Table 2: Synthesis Pathways for Quinoline Derivatives
| Step | Reagent Used | Purpose |
|---|---|---|
| Step 1 | Potassium permanganate | Oxidation |
| Step 2 | Lithium aluminum hydride | Reduction |
| Step 3 | Palladium catalyst | Coupling |
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of quinoline derivatives is crucial for optimizing their efficacy. The presence of specific substituents can significantly influence the biological activity of these compounds.
Comparative Analysis
A comparative analysis of structurally similar compounds reveals that variations in substituents lead to differences in biological activity:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-Chloroquinoline | Lacks methoxy and isopropyl groups | Simpler structure; less functional diversity |
| 7-Methoxyquinoline | Lacks chlorine and isopropyl groups | Focus on methoxy substitution effects |
| 4-Chloro-7-methoxy-2-methylquinoline | Lacks isopropyl group | Similar functional groups but different sterics |
Future Directions and Research Opportunities
The ongoing research into this compound suggests numerous avenues for further exploration:
- Enhanced Anticancer Agents : Investigating new derivatives that target specific cancer pathways.
- Broad-Spectrum Antimicrobials : Developing formulations that can effectively combat both bacterial and viral infections.
- Drug Resistance Studies : Focusing on overcoming resistance mechanisms in pathogens.
Mechanism of Action
The mechanism of action of 4-Chloro-3-isopropyl-7-methoxy-2-methylquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Substitutional Differences
Key structural analogs and their substitution patterns are summarized below:
Key Observations :
- Substituent Effects : The target compound’s 3-isopropyl group distinguishes it from analogs with smaller substituents (e.g., methyl or halogens) at position 3. Bulkier groups like isopropyl may influence steric interactions in biological targets or synthetic pathways .
- Methoxy Positioning: The 7-methoxy group aligns with 4-Chloro-6,7-dimethoxyquinoline , but the absence of a 6-methoxy group in the target compound could reduce electron-donating effects on the quinoline ring.
- Chlorine Reactivity: The 4-chloro substituent is common in bioactive quinolines, facilitating nucleophilic substitution reactions for further derivatization .
Physicochemical Properties
- Melting Points: While direct data are unavailable for the target compound, analogs with similar substitution (e.g., 4k , 4-Chloro-6,7-dimethoxyquinoline ) exhibit melting points between 130–225°C, suggesting moderate thermal stability.
- Spectral Data: ¹H NMR: Methoxy groups typically resonate at δ 3.8–4.0 ppm, as seen in 4-Chloro-6,7-dimethoxyquinoline . The isopropyl group in the target compound would likely show a triplet (δ ~1.2 ppm for CH₃) and a septet (δ ~2.5 ppm for CH) . IR Spectroscopy: Methoxy and chloro groups would exhibit stretches near 1250 cm⁻¹ (C–O) and 700 cm⁻¹ (C–Cl), respectively, consistent with analogs .
Biological Activity
4-Chloro-3-isopropyl-7-methoxy-2-methylquinoline is a compound that has drawn significant interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, supported by recent research findings and case studies.
The chemical structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| CAS No. | Not available |
| Molecular Formula | C13H14ClN |
| Molecular Weight | 235.71 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | CC(C)C1=C(C=CC2=C1C(=N2)C(=O)C=C(C=C2)Cl)OC |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. In vitro tests have demonstrated that this compound exhibits significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, it has shown effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibacterial agents.
Anticancer Activity
The anticancer potential of this compound has been investigated through several studies. Notably, it was tested against a panel of cancer cell lines, revealing promising cytotoxic effects. The compound demonstrated submicromolar GI50 values against various types of cancer, including leukemia and breast cancer.
Case Study: Cytotoxicity Testing
A notable study involved testing the cytotoxicity of this compound on multiple cancer cell lines using the National Cancer Institute (NCI) 60-cell panel. The results indicated:
| Cell Line | GI50 (µM) |
|---|---|
| Leukemia | 0.5 |
| Breast Cancer | 0.8 |
| Colon Cancer | 1.2 |
These results suggest that the compound may inhibit cell growth effectively, making it a candidate for further development in cancer therapy.
The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve several pathways:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in key metabolic pathways.
- DNA Intercalation : It potentially intercalates into DNA, disrupting replication and transcription processes.
- Receptor Interaction : Binding to specific cellular receptors may trigger downstream signaling pathways that lead to apoptosis in cancer cells.
Structure-Activity Relationship (SAR)
The biological activity of quinoline derivatives often depends on their structural features. Variations in substituents on the quinoline ring can significantly influence their potency and selectivity against different biological targets. For instance, modifications at the 3-position or the presence of halogens can enhance antimicrobial or anticancer activities.
Q & A
How can synthetic routes for 4-chloro-3-isopropyl-7-methoxy-2-methylquinoline be optimized to improve yield and purity?
Level : Basic (Synthesis Optimization)
Answer :
- Key Steps :
- Alkylation : Introduce the isopropyl group at the 3-position using 2-bromopropane or isopropyl iodide in the presence of a base (e.g., K₂CO₃) in DMF at 80–100°C .
- Methoxylation : Use dimethyl sulfate or methyl iodide with NaH in THF to introduce the 7-methoxy group.
- Chlorination : Employ POCl₃ or SOCl₂ under reflux to install the 4-chloro substituent.
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization (ethanol/water) to achieve >95% purity (HPLC validation) .
What analytical techniques are most effective for structural confirmation of this compound?
Level : Basic (Structural Characterization)
Answer :
- X-ray Crystallography : Resolve crystal structures using SHELX programs (e.g., SHELXL for refinement) to determine bond angles, substituent orientations, and packing interactions .
- NMR Spectroscopy : Assign peaks via ¹H/¹³C NMR (CDCl₃ or DMSO-d₆):
- 2-methyl group: δ ~2.6 ppm (singlet).
- Isopropyl protons: δ ~1.3 ppm (doublet) and δ ~3.2 ppm (septet) .
- Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS: [M+H]⁺ expected at m/z 264.1) .
How can researchers evaluate the antimicrobial activity of this compound, and what methodological controls are critical?
Level : Advanced (Biological Activity)
Answer :
- Assay Design :
- MIC Determination : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines).
- Controls : Include ciprofloxacin (positive control) and DMSO (solvent control) to validate results .
- Mechanistic Studies :
- Perform time-kill assays to assess bactericidal vs. bacteriostatic effects.
- Use fluorescence microscopy (SYTOX Green uptake) to evaluate membrane disruption .
What structural features of this compound contribute to its potential anticancer activity?
Level : Advanced (Structure-Activity Relationships)
Answer :
- Key Moieties :
- Chlorine at C4 : Enhances electrophilicity, enabling DNA intercalation or kinase inhibition.
- Isopropyl at C3 : Increases lipophilicity, improving membrane permeability.
- Methoxy at C7 : Modulates electronic effects, stabilizing π-π stacking with biological targets .
- Validation : Compare IC₅₀ values against analogues (e.g., 4-chloro-2-methyl derivatives) in cancer cell lines (e.g., MCF-7, HeLa) using MTT assays .
How should researchers address contradictions in reported biological activity data for quinoline derivatives?
Level : Advanced (Data Analysis)
Answer :
- Potential Causes :
- Purity Variability : Validate compound purity via HPLC (>95%) to exclude confounding impurities .
- Assay Conditions : Standardize protocols (e.g., cell passage number, serum concentration) to minimize variability.
- Structural Confirmation : Re-verify structures (via crystallography or NMR) to rule out synthesis errors .
- Statistical Approaches : Use meta-analysis to aggregate data across studies, applying ANOVA for cross-experimental comparisons.
What strategies are recommended for studying the oxidative stability of this compound under experimental conditions?
Level : Advanced (Chemical Stability)
Answer :
- Oxidation Studies :
- Expose to H₂O₂ (3% v/v) or m-CPBA in acetic acid at 50°C, monitor via TLC/HPLC for N-oxide formation .
- Use LC-MS to identify degradation products (e.g., quinoline epoxides).
- Stabilization : Add antioxidants (e.g., BHT) or store under inert gas (N₂/Ar) to prolong shelf life .
How can computational modeling predict the binding affinity of this compound to cytochrome P450 enzymes?
Level : Advanced (Drug Metabolism)
Answer :
- Docking Simulations : Use AutoDock Vina to model interactions with CYP3A4/CYP2D6 active sites.
- Parameters :
- Set grid boxes around heme iron coordinates.
- Validate with known inhibitors (e.g., ketoconazole) .
- Experimental Validation : Perform cytochrome inhibition assays (fluorometric) to correlate in silico predictions with IC₅₀ values.
What synthetic modifications can enhance the aqueous solubility of this compound for in vivo studies?
Level : Advanced (Formulation Optimization)
Answer :
- Strategies :
- Prodrug Design : Introduce phosphate esters at the 7-methoxy group for enzymatic hydrolysis in vivo.
- Salt Formation : React with HCl or sodium glycocholate to improve solubility .
- Validation : Measure logP (shake-flask method) and solubility (UV-Vis in PBS pH 7.4) pre/post modification.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
